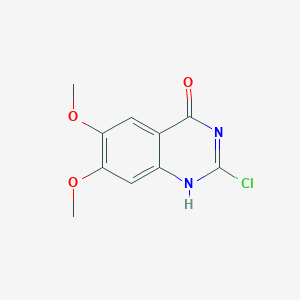

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds similar to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, involves palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives. This method provides an effective approach to synthesizing a range of quinazoline compounds, including those with dimethoxy substitutions, showcasing the versatility of palladium-catalyzed reactions in generating complex molecular architectures (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can exhibit diverse conformations based on their substitution patterns. For instance, studies on variously substituted quinazolinones reveal that the non-aromatic carbocyclic ring can adopt different conformations, from half-chair to envelope and screw-boat forms. These structural variations significantly influence the compound's physical and chemical properties, as well as its biological activity (Cruz et al., 2006).

Chemical Reactions and Properties

Physical Properties Analysis

The synthesis and characterization of quinazoline derivatives, including their chloro and methoxy substituted forms, involve elucidating their physical properties through spectroscopic and crystallographic methods. These analyses provide insights into the compounds' structural features and physical characteristics, essential for understanding their behavior in various chemical and biological contexts (Yan et al., 2013).

Chemical Properties Analysis

Quinazoline derivatives exhibit a wide range of chemical properties due to their diverse functional groups. For example, the reaction of anthranilamide with isocyanates offers a new synthesis route to oxazolo[2,3-b]quinazolin-5-one, demonstrating the compound's versatility in chemical transformations. These reactions highlight the quinazoline core's reactivity and its potential for generating pharmacologically active compounds (Chern et al., 1988).

Applications De Recherche Scientifique

Anticonvulsant Activity : A study by Das et al. (2014) showed that a derivative of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one exhibited significant anticonvulsant activity, particularly against electroshock-induced seizures (Das, Garabadu, Banerjee, Krishnamurthy, & Shrivastava, 2014).

Antihyperlipidemic Properties : Kathiravan et al. (2016) synthesized novel derivatives that showed potential as antihyperlipidemic molecules, indicating their use in treating cholesterol-related conditions (Kathiravan, Vidyasagar, Khiste, Chote, & Jain, 2016).

Antimicrobial and Antitumor Potential : Gandhi et al. (2020) found that a novel quinazoline derivative demonstrated promising stability and potential for antimicrobial activity due to weak hydrogen bond interactions (Gandhi, Modh, Patel, Patel, Chikhalia, & Patel, 2020). Additionally, Noolvi and Patel (2013) reported that certain derivatives showed remarkable anticancer activity by targeting EGFR-tyrosine kinase, making them potent antitumor agents (Noolvi & Patel, 2013).

Pharmaceutical Applications : Lai, Bo, and Huang (1997) found that a methanol solution of a similar quinazoline compound showed a strong affinity for methanol, suggesting potential pharmaceutical applications (Lai, Bo, & Huang, 1997).

Antimalarial Activity : Mizukawa et al. (2021) discovered that a derivative of 6,7-dimethoxyquinazoline-2,4-diamine exhibited high antimalarial activity, presenting it as a promising drug lead (Mizukawa et al., 2021).

Synthesis Optimization : Őrfi et al. (2004) presented an improved, high-yield synthesis method for 3H-quinazolin-4-ones, which are key intermediates in various cancer drugs, demonstrating no significant effect of microwave- or traditional thermal activation on yield and compound purity (Őrfi et al., 2004).

Pharmacological Screening : Dash et al. (2017) reported that synthesized quinazoline derivatives showed promising antimicrobial, analgesic, and anti-inflammatory properties (Dash, Dash, Laloo, & Medhi, 2017).

Orientations Futures

The future directions for research on 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one and related quinazolinone derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications. For instance, the installation of a pyridine ring at the 2-position has been suggested as a means of significantly reducing cytotoxicity .

Propriétés

IUPAC Name |

2-chloro-6,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOAGRILJPETJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443457 | |

| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one | |

CAS RN |

20197-86-8 | |

| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)